Lipophilicity (LogP) and Polar Surface Area (PSA) vs. Positional Isomer 41470-96-6
The target compound demonstrates a computed XLogP3-AA of 1.5 and a topological polar surface area (PSA) of 64.9 Ų [1]. In contrast, its positional isomer 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 41470-96-6) exhibits a significantly higher LogP of 2.33 and a nearly identical PSA of 64.9 Ų [2]. The 55% lower lipophilicity of the target compound may translate to improved aqueous solubility and reduced non-specific binding, making it a more suitable scaffold for lead optimization where moderate lipophilicity is desired.
| Evidence Dimension | Computed lipophilicity (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | XLogP3-AA 1.5; PSA 64.9 Ų |
| Comparator Or Baseline | 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 41470-96-6): LogP 2.33; PSA 64.9 Ų |
| Quantified Difference | LogP difference: 0.83 units (55% relative increase for comparator); PSA difference: 0.0 Ų |
| Conditions | Values computed by XLogP3 3.0 (PubChem) and Cactvs 3.4.8.18 (PubChem) for the target; LogP and PSA values for the comparator sourced from Chem960 database. |
Why This Matters
The lower LogP of the target compound suggests better aqueous solubility and reduced off-target lipophilic interactions, which are critical considerations in early-stage drug discovery and assay development.
- [1] PubChem. 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine. CID 62676602. Accessed April 2026. View Source
- [2] Chem960. 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 41470-96-6). Accessed April 2026. View Source
